![molecular formula C19H18N2O2 B2465208 N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-05-8](/img/structure/B2465208.png)
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as BIA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIA belongs to the class of indole-2-oxoacetamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- DMIA has demonstrated promising anticancer activity. Researchers have found that it inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells. Its mechanism involves disrupting mitochondrial function and interfering with key signaling pathways .
- DMIA possesses neuroprotective effects. It can mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. These properties make it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
properties
IUPAC Name |
N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)21(13)2)18(22)19(23)20-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKINIKQRWUAGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide |
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